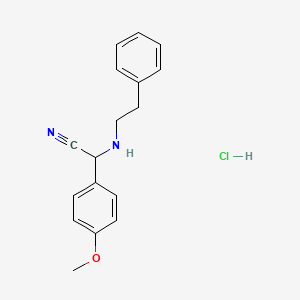![molecular formula C11H11ClIN3O B1460192 7-氯-3-碘-1-(四氢-2H-吡喃-2-基)-1H-吡唑并[4,3-b]吡啶 CAS No. 1416712-40-7](/img/structure/B1460192.png)
7-氯-3-碘-1-(四氢-2H-吡喃-2-基)-1H-吡唑并[4,3-b]吡啶
描述
The compound is a pyrazolopyridine derivative with a tetrahydropyran group. Pyrazolopyridines are a class of compounds that have been studied for their diverse biological activities . The tetrahydropyran group is a common motif in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR and mass spectrometry, as is common for other organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Typically, the pyrazole ring is reactive towards electrophilic substitution, and the tetrahydropyran ring can undergo various ring-opening reactions .科学研究应用
Drug Discovery and Development
This compound serves as a valuable intermediate in the synthesis of potential histone deacetylase (HDAC) inhibitors . HDAC inhibitors are a class of compounds that have significant therapeutic potential in cancer treatment, as they can induce tumor cell cycle arrest, differentiation, and apoptosis.
Material Science
In material science, the compound’s structural motif is useful for creating novel organic semiconductors . These materials are essential for developing flexible electronic devices, including organic light-emitting diodes (OLEDs) and solar cells .
Biological Research
The pyrazolo[4,3-b]pyridine moiety is structurally similar to purine bases, making it a candidate for nucleoside analogs which can be used in antiviral therapies or as tools to study DNA replication and repair mechanisms .
Chemical Synthesis
As a versatile building block, this compound is employed in multicomponent reactions (MCRs) to generate complex molecules with potential biological activity. MCRs are highly valued in synthetic chemistry for their efficiency and atom economy .
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of this compound could be explored for the development of new agrochemicals , such as pesticides or herbicides, due to their potential bioactivity against a range of plant pathogens .
Nanotechnology
The compound’s ability to form stable heterocyclic rings makes it a candidate for creating nanoscale molecular sensors . These sensors could be used for environmental monitoring or in medical diagnostics to detect specific biomolecules .
Neuroscience Research
Derivatives of this compound may be investigated for their potential use in neuroscience research , particularly in the study of neurodegenerative diseases. They could serve as molecular probes to understand brain function and pathology .
Catalysis
In catalysis, this compound can be used to develop novel catalysts for organic transformations. The presence of multiple reactive sites allows for the design of catalysts that can facilitate a variety of chemical reactions .
作用机制
Mode of Action
It belongs to the class of pyrazolopyridines , which are known to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Pyrazolopyridines, in general, are involved in a wide range of biological processes, but the specific pathways affected by this compound would depend on its specific targets .
Result of Action
Pyrazolopyridines are known to have a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects . The specific effects of this compound would depend on its specific targets and mode of action.
未来方向
属性
IUPAC Name |
7-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClIN3O/c12-7-4-5-14-9-10(7)16(15-11(9)13)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPXLCXIDUSMTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CN=C3C(=N2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClIN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



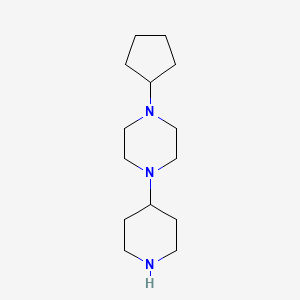
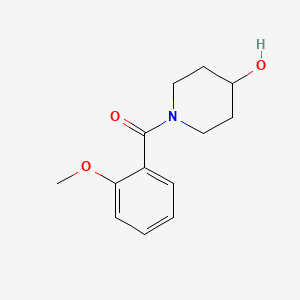

![[(2R,3S,4R,5R)-5-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-2-methyloxolan-3-yl] acetate](/img/structure/B1460114.png)
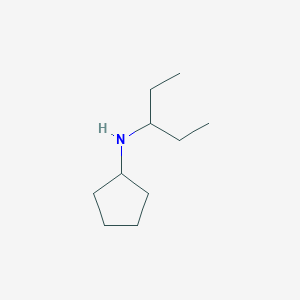
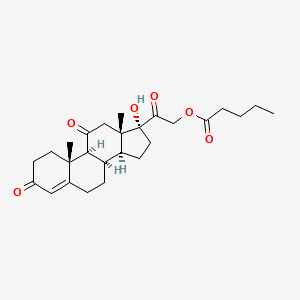

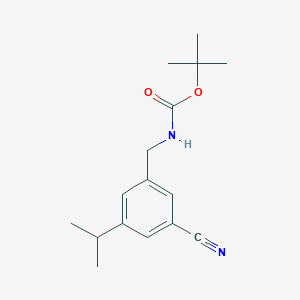
![7-Chlorothiazolo[4,5-d]pyrimidine](/img/structure/B1460124.png)
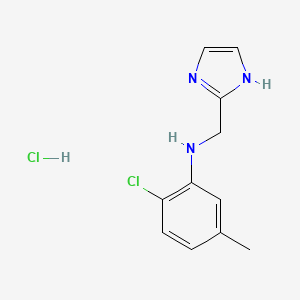


![N-(4-methyl-1,3-thiazol-2-yl)-4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1460131.png)
